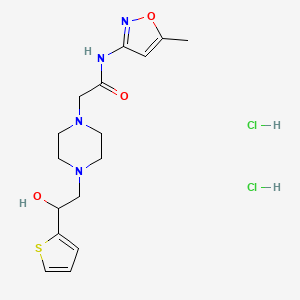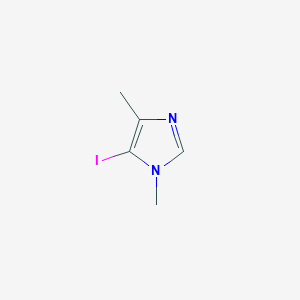
5-iodo-1,4-dimethyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-iodo-1,4-dimethyl-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles has been developed using a common intermediate that undergoes regiocontrolled N-alkylation. This process involves the use of different reagents to achieve selective formation of the desired trisubstituted imidazole . Additionally, dimers of imidazolyl compounds have been synthesized through the oxidation of imidazoles, which further exhibit photochromism upon irradiation .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be characterized using techniques such as IR, 1H NMR, mass spectroscopy, and elemental analysis . X-ray crystallography is also employed to determine the molecular and crystal structures of synthesized compounds, providing detailed information on bond lengths, angles, and overall molecular geometry .
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions. For example, the iodine in the imidazole ring can be substituted by an aryl group through Suzuki coupling, and other substituents like phenylthio groups can be displaced by nucleophilic substitution after oxidation . Additionally, imidazole derivatives can be used as nucleophilic α-amino acid equivalents in asymmetric synthesis, allowing the construction of tetrasubstituted stereogenic centers .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the crystal structure of a 7-membered heterocycle imidazole derivative revealed a boat conformation in the crystal, which undergoes interconversion in solution . The stability and charge delocalization of these molecules can be studied using Natural Bond Orbital (NBO) analysis, and their reactivity can be predicted by Molecular Electrostatic Potential (MEP) maps . The photochromic properties of imidazole dimers also highlight the dynamic nature of these compounds under different conditions .
Scientific Research Applications
Radical Intermediates and Reduction Reactions
5-Iodo-1,4-dimethyl-1H-imidazole has been studied in the context of generating reactive imidazol-5-yl radicals. These radicals have been generated as intermediates in reduction reactions, such as the reduction of 5-bromo-1,2-dimethylimidazole with Na/NH3/ButOH and the reduction of 5-iodo-imidazole with Bu3SnH. These reactive intermediates have been key in synthesizing compounds like bicyclic imidazoles (Bowman & Taylor, 1990).
Divergent and Regioselective Synthesis
5-Iodo-1,4-dimethyl-1H-imidazole has been used in the divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles. This synthesis method leverages regiocontrolled N-alkylation and demonstrates the compound's potential in creating structurally diverse imidazoles, which are important in various chemical syntheses (Delest et al., 2008).
Electron Spin Resonance Studies
Electron spin resonance studies have been conducted on 5-iodo-1,4-dimethyl-1H-imidazole, focusing on electron capture processes. These studies provide insight into the behavior of radical anions and the electronic structure of halogenoimidazoles, contributing to a deeper understanding of their reactivity and potential applications in various fields (Symons & Bowman, 1990).
Protolytic Properties and Potential Applications
The protolytic properties of compounds related to 5-iodo-1,4-dimethyl-1H-imidazole, such as thioglycolurils and fused azolo-1,2,4-triazines, have been studied. These investigations have highlighted the potential of these compounds as antithyroid agents due to their specific chemical reactivities and affinity for serum proteins (Ivolgina et al., 2020).
Future Directions
The future directions in the study of imidazoles include the development of new synthetic methodologies, the exploration of their biological activities, and their application in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
properties
IUPAC Name |
5-iodo-1,4-dimethylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-4-5(6)8(2)3-7-4/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAGFVZJXHPTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-1,4-dimethyl-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

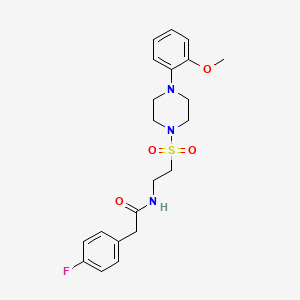
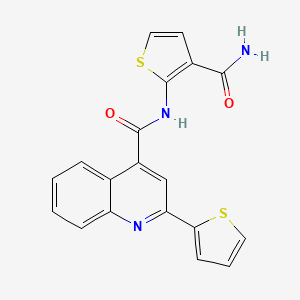
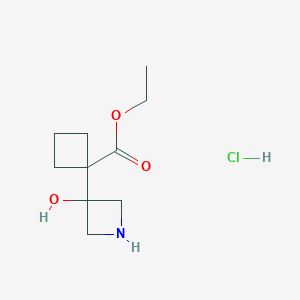
![1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2543717.png)
![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543718.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2543719.png)
![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2543720.png)

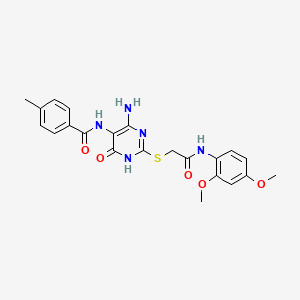
![1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2543726.png)
![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B2543733.png)
